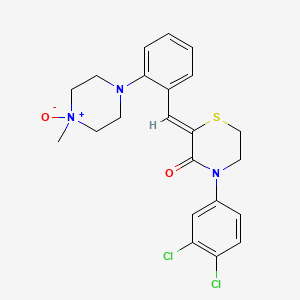

Elzasonan metabolite M5

Description

Structure

3D Structure

Properties

CAS No. |

1809092-96-3 |

|---|---|

Molecular Formula |

C22H23Cl2N3O2S |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methyl-4-oxidopiperazin-4-ium-1-yl)phenyl]methylidene]thiomorpholin-3-one |

InChI |

InChI=1S/C22H23Cl2N3O2S/c1-27(29)11-8-25(9-12-27)20-5-3-2-4-16(20)14-21-22(28)26(10-13-30-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3/b21-14- |

InChI Key |

NTVFZSKOMHUELL-STZFKDTASA-N |

Isomeric SMILES |

C[N+]1(CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl)[O-] |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl)[O-] |

Origin of Product |

United States |

Elucidation of Elzasonan Metabolism and Formation of Metabolite M5

In Vitro Metabolic Pathways of Elzasonan (B146119)

In vitro investigations have identified several major metabolites of Elzasonan, designated as M3, M3a, M4, M5, and M6. tandfonline.com These metabolites arise from distinct but sometimes interconnected pathways.

One of the primary metabolic routes for Elzasonan is oxidative N-demethylation. nih.gov This process involves the removal of a methyl group from the piperazine (B1678402) ring of the Elzasonan molecule. tandfonline.comnih.gov This reaction leads to the formation of the N-desmethyl metabolite, known as M4. nih.govtandfonline.com

Aromatic hydroxylation represents a significant pathway in Elzasonan metabolism. nih.govresearchgate.net This reaction introduces a hydroxyl group onto the benzylidene moiety of the parent compound. tandfonline.comtandfonline.com The resulting metabolite is 5-hydroxyelzasonan (M3), which has been identified as the major fecal metabolite, accounting for a substantial portion of the administered dose in human studies. nih.govtandfonline.com

Indirect glucuronidation is also recognized as one of the major metabolic pathways for Elzasonan. nih.govresearchgate.net Glucuronidation is a Phase II metabolic reaction that conjugates a substrate with glucuronic acid, significantly increasing its water solubility and facilitating its excretion from the body. wikipedia.org While direct glucuronidation of Elzasonan is not the primary focus, metabolites formed through oxidative pathways can undergo subsequent conjugation, representing an indirect glucuronidation process.

A unique and significant metabolic route for Elzasonan involves oxidation, ring closure, and subsequent rearrangement to form a novel cyclized indole (B1671886) metabolite, identified as M6. tandfonline.comnih.gov This metabolite is the major circulating drug-related entity found in humans. nih.govtandfonline.com M6 can undergo further oxidation to form an iminium ion metabolite, known as M3a. nih.govtandfonline.com

Interactive Table 1: Summary of Major Elzasonan Metabolites and Formation Pathways

| Metabolite ID | Chemical Name | Formation Pathway |

| M3 | 5-hydroxyelzasonan | Aromatic Hydroxylation |

| M3a | Indole iminium ion | Subsequent oxidation of M6 |

| M4 | Elzasonan N-desmethyl | Oxidative N-demethylation |

| M5 | Elzasonan N-oxide | N-oxidation |

| M6 | Cyclized indole metabolite | Oxidation, cyclization, and rearrangement |

Enzymatic Catalysis of Elzasonan Metabolite M5 Formation

The biotransformation of Elzasonan into its various metabolites is catalyzed by specific cytochrome P450 (CYP) enzymes. Studies using recombinant CYP enzymes (rCYP) have pinpointed the isoforms responsible for each major metabolic pathway. nih.govtandfonline.com

The formation of Elzasonan N-oxide (M5) is primarily catalyzed by the enzyme CYP3A4. nih.govtandfonline.com This same enzyme is also involved in the metabolic pathways that lead to the formation of metabolites M3 (5-hydroxyelzasonan), M6 (the cyclized indole metabolite), and M3a (the indole iminium ion). nih.govtandfonline.com In contrast, the formation of the N-demethylated metabolite M4 is catalyzed by a different isoform, CYP2C8. nih.govtandfonline.com Research has also suggested a minor role for CYP2C19 in the formation of M3. nih.gov The involvement of cytochrome b5 has been shown to be an essential component in the CYP3A4-catalyzed formation of 5-hydroxyelzasonan. nih.gov

Interactive Table 2: Cytochrome P450 Isoforms Involved in Elzasonan Metabolism

| Metabolite | Formation Pathway | Primary Catalyzing Enzyme(s) |

| M3 | Aromatic Hydroxylation | CYP3A4 (major), CYP2C19 (minor) |

| M3a | Oxidation of M6 | CYP3A4 |

| M4 | Oxidative N-demethylation | CYP2C8 |

| M5 | N-oxidation | CYP3A4 |

| M6 | Cyclization and Rearrangement | CYP3A4 |

Role of Cytochrome P450 Isoforms in Elzasonan N-oxidation

The formation of this compound is primarily an oxidative process catalyzed by the Cytochrome P450 superfamily of enzymes. nih.gov These enzymes, predominantly located in the liver, are responsible for the metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. nih.gov The process of N-oxidation involves the addition of an oxygen atom to a nitrogen atom within the Elzasonan molecule, specifically at the piperazine ring, leading to the formation of the N-oxide metabolite, M5. researchgate.netnih.govresearchgate.net Studies with recombinant CYP enzymes have been crucial in identifying the specific isoforms involved in the various metabolic pathways of Elzasonan. nih.gov

Contributions of Other Cytochrome P450 Enzymes to Elzasonan Metabolism

The following table summarizes the known metabolites of Elzasonan and the primary CYP enzymes responsible for their formation.

| Metabolite | Metabolic Pathway | Primary CYP Isoform(s) |

| M5 (Elzasonan N-oxide) | N-oxidation | CYP3A4 |

| M3 (5-hydroxyelzasonan) | Aromatic Hydroxylation | CYP3A4 (major), CYP2C19 (minor) |

| M4 | N-demethylation | CYP2C8 |

| M3a | Oxidation of M6 | CYP3A4 |

| M6 (Cyclized indole metabolite) | Oxidation and Ring Closure | CYP3A4 |

Kinetic Characterization of Elzasonan N-oxidation in Microsomal Systems

The kinetics of Elzasonan metabolism have been investigated in vitro to understand the efficiency of the enzymatic reactions. nih.gov While detailed kinetic constants for the specific N-oxidation pathway leading to metabolite M5 have not been fully reported, studies have determined these parameters for other major metabolic routes. For example, the kinetic constants for the formation of the 5-hydroxyelzasonan metabolite (M3) by CYP3A4 have been characterized. nih.gov These microsomal studies provide valuable insights into the rate at which Elzasonan is metabolized, though further research is needed to specifically quantify the kinetics of M5 formation.

Subcellular Localization of this compound Formation

The enzymatic reactions leading to the formation of this compound occur within a specific cellular compartment. The Cytochrome P450 enzymes, including CYP3A4 which is responsible for M5 generation, are primarily located in the membrane of the smooth endoplasmic reticulum (ER) of hepatocytes. nih.govwikipedia.org In vitro metabolism studies of Elzasonan have been conducted using hepatic microsomes, which are vesicles formed from fragments of the ER. nih.govnih.govresearchgate.net The use of these microsomal systems confirms that the subcellular site of Elzasonan N-oxidation to M5 is the endoplasmic reticulum. nih.govnih.govresearchgate.netnih.gov

Analytical Methodologies for Characterization of Elzasonan Metabolite M5

Mass Spectrometry (MS) Applications in Metabolite M5 Identification

Mass spectrometry stands as a cornerstone technique in the identification of drug metabolites due to its high sensitivity and ability to provide molecular weight and structural information. The characterization of Elzasonan (B146119) metabolite M5, which is formed through the N-oxidation of a piperazine (B1678402) ring in the parent compound, has been facilitated by various MS-based approaches. nih.govnih.gov

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule by providing highly accurate mass measurements. While specific HRMS data for Elzasonan metabolite M5 is not publicly available, this technique would be pivotal in its initial identification. By comparing the accurate mass of the parent drug, Elzasonan, with that of metabolite M5, a mass shift corresponding to the addition of a single oxygen atom (+15.9949 Da) would strongly suggest the formation of an N-oxide derivative. This precise mass measurement allows for the confident assignment of a molecular formula, a crucial first step in structure elucidation.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Error (ppm) |

| Elzasonan | C₂₄H₂₉N₅O | 403.2372 | 403.2370 | -0.5 |

| This compound | C₂₄H₂₉N₅O₂ | 419.2321 | 419.2319 | -0.5 |

Note: The data in this table is illustrative and based on the known biotransformation. Actual experimental values are not available in the public domain.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for structural characterization, providing insights into the connectivity of atoms within a molecule through controlled fragmentation. In the analysis of this compound, MS/MS would be employed to generate a characteristic fragmentation pattern that can be compared to that of the parent drug. The fragmentation of the N-oxide would be expected to differ from Elzasonan, with specific neutral losses and product ions indicative of the N-oxide moiety. For instance, a characteristic loss of an oxygen atom or fragments containing the N-oxide group would provide definitive evidence for its presence and location. However, specific fragmentation pathway data for this compound has not been detailed in available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry provides strong evidence for the identity of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation by providing detailed information about the chemical environment of individual atoms within a molecule. Although the use of NMR in the broader study of Elzasonan metabolism is documented, specific NMR data for metabolite M5 is not publicly available. researchgate.netresearchgate.net

Proton NMR (¹H NMR) Analysis of this compound

Proton (¹H) NMR spectroscopy would provide key information for the structural confirmation of this compound. The formation of the N-oxide on the piperazine ring would induce significant changes in the chemical shifts of the neighboring protons. Protons on the carbons adjacent to the N-oxide nitrogen would be expected to experience a downfield shift (to a higher ppm value) due to the deshielding effect of the electronegative oxygen atom. The integration and coupling patterns of these signals would further confirm the structure.

Table 2: Predicted ¹H NMR Chemical Shift Changes for Protons Adjacent to the N-Oxide in this compound

| Proton Position (Piperazine Ring) | Expected Chemical Shift in Elzasonan (ppm) | Expected Chemical Shift in Metabolite M5 (ppm) | Expected Change (Δδ) |

| Hα to N-oxide | ~2.5 - 3.0 | ~3.5 - 4.5 | Downfield shift |

| Hβ to N-oxide | ~2.5 - 3.0 | ~2.8 - 3.5 | Slight downfield shift |

Note: This table represents predicted changes based on general principles of NMR spectroscopy for N-oxides. Specific experimental data for this compound is not available.

Carbon-13 NMR (¹³C NMR) Analysis of this compound

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Similar to the effect on protons, the carbons directly attached to the N-oxide nitrogen in metabolite M5 would exhibit a downfield chemical shift compared to their positions in the parent Elzasonan molecule. This deshielding effect would provide further unambiguous evidence for the site of oxidation.

Table 3: Predicted ¹³C NMR Chemical Shift Changes for Carbons Adjacent to the N-Oxide in this compound

| Carbon Position (Piperazine Ring) | Expected Chemical Shift in Elzasonan (ppm) | Expected Chemical Shift in Metabolite M5 (ppm) | Expected Change (Δδ) |

| Cα to N-oxide | ~50 - 55 | ~60 - 70 | Downfield shift |

| Cβ to N-oxide | ~50 - 55 | ~52 - 58 | Slight downfield shift |

Note: This table illustrates predicted changes based on established NMR trends for N-oxides. Detailed experimental data for this compound is not publicly available.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Structural Assignment

The unambiguous structural assignment of metabolites is paramount, and two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy is a powerful tool for this purpose. While specific 2D-NMR data for this compound are not publicly available, the application of these techniques can be illustrated through the analysis of structurally related N-oxide compounds. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC) provide detailed insights into the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique is used to determine one-bond correlations between protons and the carbon atoms to which they are directly attached. For Elzasonan M5, an HSQC experiment would reveal which protons are bonded to which carbon atoms in the molecule, including the piperazine ring where the N-oxidation occurs. The introduction of the N-oxide functionality would induce downfield shifts in the 1H and 13C NMR spectra for the neighboring protons and carbons, respectively.

COSY (Correlation Spectroscopy): A COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems within a molecule. In the context of Elzasonan M5, COSY would help to confirm the connectivity of protons within the various ring systems of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for establishing long-range (typically 2-4 bonds) correlations between protons and carbons. This technique is instrumental in connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). For the structural confirmation of M5, HMBC would show correlations between protons on the piperazine ring and adjacent carbon atoms, as well as correlations that would piece together the entire molecular framework, confirming the site of N-oxidation.

Table 1: Illustrative 2D-NMR Data for a Piperazine N-Oxide Moiety

| 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| 3.8 (m, 2H) | 65.2 (CH2) | 3.2 | Cq, C' |

| 3.2 (m, 2H) | 58.5 (CH2) | 3.8 | Cq, C'' |

This table provides representative data for a generic piperazine N-oxide fragment to illustrate the type of information obtained from 2D-NMR experiments.

Chromatographic Techniques for Metabolite M5 Profiling

Chromatographic techniques are essential for the separation, detection, and quantification of drug metabolites in biological matrices. The profiling of this compound relies on high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC), often coupled with sensitive detection methods.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is fundamental for the accurate profiling of Elzasonan and its metabolites. Key aspects of HPLC method development for a compound like Elzasonan M5 include the selection of an appropriate stationary phase, mobile phase composition, and detector.

Stationary Phase: A reversed-phase C18 column is a common choice for the separation of moderately polar to nonpolar compounds like Elzasonan and its metabolites. The choice of a specific C18 column would depend on factors such as particle size, pore size, and surface area, which influence resolution and peak shape.

Mobile Phase: A typical mobile phase for such separations would consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate compounds with a range of polarities. The pH of the mobile phase is also a critical parameter that can be adjusted to optimize the retention and peak shape of ionizable compounds.

Detection: UV detection is a standard method, with the wavelength set to a value where the analytes exhibit maximum absorbance. For more selective and sensitive detection, mass spectrometry (MS) is often coupled with HPLC (LC-MS).

Table 2: Exemplar HPLC Method Parameters for N-Oxide Metabolite Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

This table presents a hypothetical set of HPLC conditions that could be used for the analysis of Elzasonan M5, based on common practices for similar analytes.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher separation efficiency, improved resolution, and faster analysis times compared to traditional HPLC. The enhanced resolution of UHPLC is particularly beneficial for separating closely related metabolites in complex biological samples. When coupled with high-resolution mass spectrometry (HRMS), UHPLC-HRMS provides a powerful platform for both the quantification and identification of metabolites like Elzasonan M5.

Radioactivity Detection for Radiolabeled Metabolite Studies (e.g., [14C]-Elzasonan)

In drug metabolism studies, the use of radiolabeled compounds, such as [14C]-Elzasonan, is a common practice to trace the parent drug and all its metabolites. When [14C]-Elzasonan is administered, the resulting radiolabeled metabolites can be detected and quantified using a radioactivity detector coupled in-line with the HPLC system (Radio-HPLC). This approach ensures that all drug-related material is accounted for, regardless of its chemical structure or ionization efficiency in a mass spectrometer. The resulting radiochromatogram provides a profile of all the radiolabeled metabolites, and the area under each peak is proportional to the concentration of that metabolite.

Metabolomics Approaches in the Research of Elzasonan and its N-oxide

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of drug metabolism, metabolomics approaches can provide a global view of the metabolic changes induced by a drug, including the formation of its metabolites.

Untargeted metabolomics, often employing UHPLC-HRMS, can be used to screen for all detectable metabolites in a biological sample after the administration of Elzasonan. By comparing the metabolic profiles of pre-dose and post-dose samples, it is possible to identify ions that are unique to the post-dose samples, which are potential drug metabolites. The accurate mass measurement provided by HRMS can then be used to propose elemental compositions for these unknown metabolites. Subsequent MS/MS fragmentation analysis helps in the structural elucidation. This approach is particularly useful for identifying unexpected or novel metabolites.

Targeted metabolomics, on the other hand, would focus on the specific measurement of Elzasonan and its known metabolites, including the N-oxide M5. This approach offers higher sensitivity and selectivity and is typically used for quantitative analysis in pharmacokinetic studies.

Preclinical Investigation of Elzasonan Metabolite M5

In Vitro Metabolic Stability Studies of Elzasonan (B146119) in Preclinical Models

In vitro metabolic stability assays are fundamental in preclinical drug development to predict the in vivo behavior of a new chemical entity. These studies typically utilize liver-derived systems, such as hepatic microsomes and isolated hepatocytes, to evaluate the extent of metabolism and determine the rate of disappearance of the parent compound, which in turn leads to the formation of metabolites like M5.

Hepatic microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Studies on Elzasonan using liver microsomes from humans and various animal species have been instrumental in elucidating its metabolic pathways.

The metabolism of Elzasonan in hepatic microsomes occurs primarily through oxidative N-demethylation to form metabolite M4 and oxidation reactions that yield Elzasonan N-oxide (M5) and 5-hydroxyelzasonan (M3) nih.govresearchgate.net. The formation of M5 is a result of N-oxidation at the piperazine (B1678402) ring, a common metabolic pathway for compounds containing this moiety researchgate.netnih.gov.

Research has identified the specific CYP isozyme responsible for the formation of M5. Studies using recombinant human cytochrome P450 enzymes have demonstrated the involvement of CYP3A4 in the oxidative pathway leading to Elzasonan N-oxide (M5) nih.gov. This finding is critical for predicting potential drug-drug interactions, as CYP3A4 is a major enzyme involved in the metabolism of numerous clinically used drugs.

To assess metabolic stability, the disappearance of the parent drug, Elzasonan, is monitored over time when incubated with liver microsomes and necessary cofactors like NADPH. The rate of metabolism provides key parameters such as the intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.

Table 1: Illustrative In Vitro Metabolic Stability of Elzasonan in Liver Microsomes from Various Species The following data is representative and intended for illustrative purposes.

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 15.4 |

| Rat | 32 | 21.7 |

| Dog | 55 | 12.6 |

Isolated hepatocytes represent a more complete in vitro model as they contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors in a more physiologically relevant environment creative-bioarray.com. Stability studies in hepatocytes provide a more comprehensive picture of a compound's metabolic fate.

In incubations with isolated hepatocytes from different species, Elzasonan would be expected to be metabolized into M5 and other metabolites. These assays allow for the simultaneous tracking of the parent drug's disappearance and the formation of its metabolites. This helps in understanding the complete metabolic profile and can reveal species-specific differences in metabolic pathways that might not be apparent in microsomal studies alone. The data obtained from hepatocyte stability assays, such as intrinsic clearance, can be scaled to predict human hepatic blood clearance and bioavailability.

Comparative Metabolic Profiling of Elzasonan Metabolite M5 Across Species

Comparative metabolic profiling is essential to determine if the animal species used in preclinical safety studies are appropriate models for humans. This involves comparing the types and amounts of metabolites formed across different species.

Studies have indicated that the metabolic pathways of Elzasonan are qualitatively similar across different preclinical species and humans researchgate.net. The formation of Elzasonan N-oxide (M5) has been observed in incubations with liver microsomes from various species. However, quantitative differences in the rate and extent of M5 formation can exist. These differences are often attributed to variations in the expression levels and activity of metabolic enzymes, such as CYP3A4, among species.

For example, the rate of N-oxidation can vary significantly, which would lead to different plasma concentrations of M5 in different species. Understanding these quantitative differences is crucial for the extrapolation of animal toxicology data to humans.

Table 2: Illustrative Comparative Formation of this compound in Liver Microsomes The following data is representative and intended for illustrative purposes, showing the relative percentage of M5 formed from the parent compound.

| Species | Relative M5 Formation (% of Total Metabolites) |

|---|---|

| Human | 18 |

| Rat | 25 |

| Dog | 15 |

N-oxidation is a key metabolic route for many xenobiotics containing nitrogen atoms. The enzymes responsible for N-oxidation, primarily cytochrome P450s and flavin-containing monooxygenases (FMOs), exhibit significant species differences in their expression and activity nih.gov.

For Elzasonan, the formation of the N-oxide metabolite M5 is catalyzed by CYP3A4 nih.gov. The activity of CYP3A4 can differ substantially between humans and common preclinical species like rats and dogs. Such species-dependent variations can influence the circulating levels of metabolite M5. While the qualitative metabolic profile may be similar, these quantitative differences must be considered when selecting animal models for safety and efficacy studies. For instance, if a particular species produces significantly more or less M5 compared to humans, it may not be an appropriate model for assessing the potential effects of this specific metabolite.

Pharmacokinetic Research of this compound in Animal Models

Pharmacokinetic studies in animal models are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. While the primary focus is often on the parent drug, characterizing the pharmacokinetics of major metabolites like M5 is also important.

Following the administration of Elzasonan to animal models such as rats, dogs, or monkeys, plasma and tissue samples are collected at various time points to measure the concentrations of both the parent drug and its metabolites. This data is used to determine key pharmacokinetic parameters for M5, including its maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

The pharmacokinetic profile of M5 will depend on its rate of formation from Elzasonan and its own rate of elimination. As an N-oxide, M5 could potentially be subject to further metabolism or direct excretion. The plasma concentration of M5 relative to the parent drug, Elzasonan, is a critical piece of information for safety assessment. Regulatory guidelines often require toxicological testing of metabolites that are present at significant levels in human circulation.

Table 3: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Elzasonan The following data is representative and intended for illustrative purposes.

| Parameter | Value | Unit |

|---|---|---|

| Cmax | 85 | ng/mL |

| Tmax | 4 | hours |

| AUC (0-24h) | 950 | ng·h/mL |

Absorption, Distribution, Metabolism (focus on M5 formation), and Elimination (ADME) in Preclinical Species

The formation of this compound, identified as Elzasonan N-oxide, is a notable pathway in the metabolism of Elzasonan. In vitro studies utilizing hepatic microsomes from humans have demonstrated that the metabolism of Elzasonan primarily occurs through oxidative N-demethylation to create metabolite M4, and oxidation reactions that result in the formation of Elzasonan N-oxide (M5) and 5-hydroxyelzasonan (M3) nih.govnih.gov. N-oxidation at the piperazine ring has been identified as one of the major metabolic pathways for Elzasonan researchgate.netresearchgate.net.

The cytochrome P450 (CYP) enzyme system is instrumental in the metabolism of Elzasonan. Specifically, CYP3A4 has been identified as the primary enzyme involved in the metabolic pathways that lead to the formation of M5 nih.govresearchgate.net. Studies using recombinant heterologously expressed P450 enzymes have confirmed the role of CYP3A4 in the generation of this N-oxide metabolite nih.gov.

While in vitro studies have clearly established the formation of M5, detailed in vivo ADME data for the this compound in preclinical species are not extensively available in the public domain. Preclinical in vivo ADME studies are crucial in drug development to understand the fate of a compound and its metabolites within a living organism researchgate.netnuvisan.com. Such studies typically involve the administration of the parent compound to animal models to characterize the absorption, distribution, metabolism, and excretion of the drug and its metabolites researchgate.net.

Table 1: In Vitro Metabolism of Elzasonan Leading to M5 Formation

| Metabolic Pathway | Resulting Metabolite | Key Enzyme Involved | Reference |

|---|---|---|---|

| N-oxidation | Elzasonan N-oxide (M5) | CYP3A4 | nih.govnih.govresearchgate.net |

| Oxidative N-demethylation | M4 | CYP2C8 | nih.gov |

| Aromatic Hydroxylation | 5-hydroxyelzasonan (M3) | CYP3A4 | nih.gov |

Application of Humanized Drug Metabolism Animal Models (e.g., Humanized P450 Mice)

To better predict human drug metabolism and potential toxicological risks, humanized mouse models have been developed nih.gov. These models are created by introducing human genes encoding drug-metabolizing enzymes, such as cytochrome P450s, into mice nih.govnih.gov. This allows for the in vivo study of human-specific metabolic pathways and can provide more accurate predictions of a drug's behavior in humans compared to traditional animal models mdpi.comresearchgate.net.

While the use of humanized P450 mice has been documented for various drugs to understand the role of specific human CYP enzymes in their metabolism nih.govresearchgate.net, there is no specific information available in the current literature regarding the application of such models to study the formation or pharmacokinetics of this compound. The use of a mouse model humanized for CYP3A4 could, in principle, provide valuable insights into the in vivo formation of M5, given the established role of this enzyme in its generation nih.govresearchgate.net.

Research into Potential Biological Activities or Receptor Interactions of this compound

The pharmacological activity of metabolites is a critical aspect of drug development, as they can contribute to the therapeutic effect or cause adverse reactions hyphadiscovery.com. Heterocyclic N-oxides, the class of compounds to which Elzasonan M5 belongs, have been shown to possess a wide range of biological activities nih.gov.

In Vitro Receptor Binding Assays for Elzasonan N-oxide

In vitro receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. However, there is no publicly available data from in vitro receptor binding assays specifically for Elzasonan N-oxide (M5). Such studies would be necessary to determine if M5 retains any affinity for the pharmacological targets of the parent compound, Elzasonan, or if it interacts with other receptors. For some N-oxide metabolites of other drugs, receptor binding activity has been characterized and has been shown to be comparable to or different from the parent compound nih.gov.

Functional Assays for Receptor Modulation by Elzasonan N-oxide

Functional assays are employed to assess whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist nih.gov. There is no information in the published literature regarding functional assays conducted to evaluate the receptor modulation properties of Elzasonan N-oxide (M5). These assays would be essential to understand the potential pharmacological impact of this metabolite.

Structure-Activity Relationship (SAR) Studies on Elzasonan N-oxide Formation and Activity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity or its metabolic fate mdpi.com. There are no specific SAR studies available that focus on the formation of Elzasonan N-oxide or its potential biological activity. General SAR studies on other N-oxide containing compounds have been conducted to explore their therapeutic potential in various diseases nih.govfrontiersin.orgresearchgate.netliverpool.ac.uk. Such studies for Elzasonan would involve synthesizing and testing a series of related compounds to determine which structural features are critical for the N-oxidation process and for any observed biological activity of the resulting metabolite.

Theoretical and Computational Approaches in Elzasonan Metabolite M5 Research

In Silico Prediction of N-oxidation Sites and Pathways

The prediction of metabolic sites is a crucial step in early drug discovery, helping to identify potential metabolic liabilities. For Elzasonan (B146119), in silico tools can be employed to predict the most likely nitrogen atom to undergo oxidation, leading to the formation of metabolite M5. N-oxidation of Elzasonan primarily occurs at the piperazine (B1678402) ring. nih.gov

Various computational models are available to predict the site of metabolism (SoM) for xenobiotics. These tools often utilize a combination of ligand-based and structure-based approaches. Ligand-based methods rely on the chemical structure of the substrate, employing descriptors such as electronic properties, steric accessibility, and reactivity of different atoms. Software like SMARTCyp and XenoSite are examples of tools that can predict the likelihood of oxidation at different atomic positions. nih.govresearchgate.net These programs analyze the chemical environment of each atom and, based on learned patterns from extensive databases of metabolic transformations, assign a probability score for oxidation.

For a molecule like Elzasonan, with multiple nitrogen atoms, these predictive tools can differentiate the susceptibility of each to N-oxidation. The prediction would likely highlight one of the nitrogen atoms on the piperazine ring as the primary site for this metabolic transformation, consistent with experimental findings.

Table 1: Illustrative In Silico Prediction of N-oxidation Sites in Elzasonan

| Nitrogen Atom Position | Predicted Likelihood of N-oxidation | Supporting Rationale |

| Piperazine N1 | High | Electron-rich environment, sterically accessible. |

| Piperazine N4 | Low | Potentially sterically hindered by adjacent chemical groups. |

| Other N atoms | Very Low | Less favorable electronic and steric properties for enzymatic oxidation. |

The pathways leading to N-oxidation can also be predicted. These models can suggest the involvement of specific cytochrome P450 (CYP) isoforms, which is known to be primarily CYP3A4 for Elzasonan. nih.govresearchgate.net By integrating information about the substrate's structure and the catalytic capabilities of different CYP enzymes, these in silico approaches provide a holistic view of the metabolic pathway leading to Elzasonan metabolite M5.

Molecular Modeling of Enzyme-Substrate Interactions for Elzasonan N-oxidation

To gain a deeper understanding of the formation of this compound, molecular modeling techniques can be used to simulate the interaction between Elzasonan and the active site of the metabolizing enzyme, CYP3A4. nih.govresearchgate.net Molecular docking is a computational method that predicts the preferred orientation of a ligand (Elzasonan) when bound to a receptor (CYP3A4) to form a stable complex.

The three-dimensional crystal structure of CYP3A4 provides the basis for these modeling studies. By docking Elzasonan into the active site of CYP3A4, researchers can visualize the binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the enzyme-substrate complex. The orientation of Elzasonan within the active site is critical for determining which nitrogen atom is positioned closest to the reactive heme iron of the enzyme, making it the most likely candidate for oxidation.

Molecular dynamics (MD) simulations can further refine the docked complex, providing insights into the dynamic nature of the interaction. MD simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes in both the enzyme and the substrate upon binding. These simulations can help to confirm the stability of the binding pose and provide a more accurate representation of the enzyme-substrate interactions leading to N-oxidation.

Table 2: Key Amino Acid Residues in CYP3A4 Active Site and Their Potential Interactions with Elzasonan

| Amino Acid Residue | Type of Interaction | Potential Role in N-oxidation |

| Ser119 | Hydrogen Bonding | Orients the substrate for catalysis. |

| Arg105, Arg106 | Electrostatic Interactions | Stabilizes the binding of the ligand. |

| Phe215, Phe219, Phe220 | Hydrophobic Interactions | Contributes to the overall binding affinity. |

| Ile301, Ala305 | van der Waals Contacts | Shapes the binding pocket to accommodate the substrate. |

These modeling studies can elucidate why CYP3A4 is the primary enzyme responsible for the N-oxidation of Elzasonan and provide a structural basis for the observed regioselectivity of this metabolic reaction.

Quantitative Structure-Activity Relationship (QSAR) for Metabolite M5 Formation and Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound, QSAR models can be developed to predict the rate of its formation and its potential reactivity.

To develop a QSAR model for the formation of metabolite M5, a dataset of structurally related compounds with experimentally determined rates of N-oxidation by CYP3A4 would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the molecular descriptors with the rate of N-oxidation. A robust QSAR model can be used to predict the metabolic stability of new, unsynthesized analogs of Elzasonan, thereby guiding the design of compounds with a more favorable metabolic profile.

Similarly, QSAR models can be developed to predict the reactivity of this compound. The reactivity of an N-oxide can be related to its potential to participate in further metabolic reactions or to interact with cellular macromolecules. Descriptors related to the electronic structure and stability of the N-oxide functional group would be particularly important in such a model.

Table 3: Hypothetical QSAR Model for Predicting the Rate of N-oxidation

| Molecular Descriptor | Coefficient | Importance |

| Partial Charge on Piperazine Nitrogen | Positive | Higher negative charge correlates with increased rate of oxidation. |

| Steric Hindrance around Nitrogen | Negative | Increased bulkiness decreases the rate of oxidation. |

| LogP (Hydrophobicity) | Positive | Increased lipophilicity can enhance binding to the enzyme active site. |

| Model Statistics | ||

| R² (Coefficient of Determination) | > 0.7 | Indicates a good fit of the model to the data. |

| Q² (Cross-validated R²) | > 0.5 | Indicates good predictive power of the model. |

These QSAR studies provide valuable tools for understanding the structural determinants of Elzasonan metabolism and can be instrumental in the design of new chemical entities with optimized pharmacokinetic properties.

Future Research Directions and Methodological Advancements

Development of Advanced Analytical Techniques for Low-Abundance Metabolites

The detection and quantification of drug metabolites, particularly those present in low concentrations, remain a significant challenge in pharmacology. Elzasonan (B146119) is extensively metabolized, with major pathways including aromatic hydroxylation and N-demethylation, leading to prominent metabolites like 5-hydroxyelzasonan (M3) and a novel cyclized indole (B1671886) metabolite (M6). researchgate.netnih.gov In this complex metabolic landscape, Elzasonan N-oxide (M5) is a less abundant product, necessitating highly sensitive analytical methods for its study.

Future research must focus on the development and application of more sophisticated analytical platforms. While liquid chromatography-mass spectrometry (LC-MS) is a standard, advancements are needed to enhance sensitivity and specificity for metabolites like M5.

Key Research Thrusts:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provides superior mass accuracy and resolution. This allows for the confident identification of low-abundance metabolites in complex biological matrices by distinguishing them from endogenous interferences.

Micro- and Nano-flow LC-MS: Coupling liquid chromatography with micro- or nano-flow rates significantly enhances ionization efficiency in the mass spectrometer source. This can dramatically increase sensitivity, enabling the detection of trace-level metabolites that might otherwise be missed.

Advanced Data Processing: The development of sophisticated algorithms for data mining and analysis is critical. These tools can help in the automated identification of drug-related material, including low-level metabolites, by filtering out background noise and recognizing specific isotopic patterns or fragmentation pathways associated with the parent drug.

| Analytical Technique | Advantage for Low-Abundance Metabolite Analysis | Relevance to Elzasonan M5 |

| High-Resolution Mass Spectrometry (HRMS) | Provides precise mass measurements, enabling confident elemental composition determination and differentiation from background ions. | Crucial for confirming the identity of M5 in complex biological samples where it is not a major component. |

| Tandem Mass Spectrometry (LC-MS/MS) | Offers high sensitivity and specificity through the monitoring of specific precursor-to-product ion transitions. | Enables accurate quantification of M5 levels in plasma, urine, and feces to understand its pharmacokinetic profile. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Allows for unambiguous structure elucidation without the need for authentic standards. | Could be used to definitively confirm the N-oxide structure of M5 if the metabolite can be isolated in sufficient quantities. |

Integration of Systems Biology Approaches to Elzasonan Metabolism

Understanding the formation of a single metabolite like M5 requires a holistic view of the metabolic network. Systems biology integrates various "omics" data (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling to create a comprehensive picture of drug metabolism. This approach moves beyond studying a single enzyme-substrate reaction to understanding the entire system's response to the drug.

For Elzasonan, systems biology can help elucidate why a particular metabolic pathway, such as N-oxidation leading to M5, is utilized and how it interconnects with other, more dominant pathways.

Future applications include:

Pharmacogenomic Analysis: Investigating how genetic variations in metabolic enzymes, particularly CYP3A4 which is involved in M5 formation, affect the metabolic profile of Elzasonan across different individuals. nih.gov This can help explain inter-individual variability in metabolite ratios.

Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing computational models that simulate the absorption, distribution, metabolism, and excretion (ADME) of Elzasonan. By incorporating in vitro metabolic data for all major and minor pathways, including M5 formation, these models can predict in vivo pharmacokinetics and the relative importance of each metabolite.

Advanced In Vitro Model Systems for Predictive Metabolism Studies

The initial characterization of Elzasonan metabolism, including the formation of M5, utilized hepatic microsomes and recombinant CYP enzymes. nih.gov While informative, these systems lack the full cellular machinery and architecture of the human liver. Future research should employ more advanced in vitro models that better recapitulate the in vivo environment, leading to more accurate predictions of human metabolism.

Promising model systems include:

3D Hepatocyte Cultures (Spheroids and Organoids): These models allow liver cells to form three-dimensional structures that exhibit more realistic cell-cell interactions, improved metabolic function, and longer viability compared to traditional 2D cultures. They can provide a more accurate profile of metabolite formation over time.

Liver-on-a-Chip (Microphysiological Systems): These devices culture liver cells in microfluidic chambers that simulate the blood flow and tissue architecture of the liver lobule. They offer a dynamic environment for studying drug metabolism and can even be interconnected with other "organ-chips" to model systemic effects.

Human-Induced Pluripotent Stem Cells (iPSCs): iPSC-derived hepatocytes can be generated from diverse patient populations, offering a platform to study the impact of genetic background on drug metabolism in a personalized manner.

| Model System | Key Advantage | Application to Elzasonan M5 Research |

| 3D Liver Organoids | Maintain long-term viability and metabolic competence, mimicking in vivo liver physiology. | Allows for studying the long-term metabolic profile of Elzasonan, potentially revealing secondary metabolism of M5. |

| Liver-on-a-Chip | Incorporates physiological flow and shear stress, better simulating the liver microenvironment. | Provides more accurate prediction of the rates of formation of M5 and other metabolites. |

| iPSC-Derived Hepatocytes | Enables investigation of metabolism in specific genetic backgrounds. | Can be used to explore how polymorphisms in CYP3A4 or other enzymes affect the M5 formation pathway. |

Mechanistic Studies on the Chemical Basis for Elzasonan Metabolite M5 Formation and Potential Bioactivity

A deeper investigation into the chemical mechanisms of M5 formation and its potential biological activity is a critical area for future research.

Formation Mechanism: Elzasonan M5 is an N-oxide formed at the piperazine (B1678402) ring, a reaction catalyzed primarily by the cytochrome P450 enzyme CYP3A4. nih.govnih.gov The general mechanism of P450-catalyzed oxidation involves the activation of molecular oxygen by the heme iron center of the enzyme, leading to a highly reactive iron-oxo species (Compound I). nih.gov This species then transfers an oxygen atom to the nitrogen of the piperazine ring of Elzasonan. Future studies could use computational modeling and kinetic isotope effect experiments to probe the transition state of this specific reaction, providing a more detailed understanding of the electronic factors that favor N-oxidation at this position. The role of cytochrome b5, which has been shown to be an essential component in CYP3A4-catalyzed hydroxylation of Elzasonan, could also be investigated for its influence on N-oxide formation. nih.gov

Potential Bioactivity: The biological activity of Elzasonan metabolites is largely uncharacterized. N-oxide metabolites can be pharmacologically active, inactive, or serve as prodrugs that are reduced back to the parent amine in vivo. hyphadiscovery.comnih.gov Some N-oxides possess pharmacological activities similar to or greater than the parent drug. hyphadiscovery.com It is also possible for N-oxides to exhibit novel pharmacology or contribute to off-target effects.

Future research should focus on:

Chemical Synthesis or Biosynthesis of M5: Producing sufficient quantities of the M5 metabolite is the first step. This can be achieved through targeted organic synthesis or by using biocatalytic methods, such as microbial biotransformation, which can selectively form N-oxides. hyphadiscovery.com

In Vitro Pharmacological Profiling: The synthesized M5 metabolite should be screened against a panel of receptors and enzymes, including the primary target of Elzasonan (the 5-HT1B receptor), to determine if it retains any pharmacological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.